![molecular formula C16H15NO3S2 B5882980 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzoxazole derivative that has been synthesized using various methods. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further exploration in the field of biomedical research. In
作用機序
The mechanism of action of 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Another proposed mechanism involves the inhibition of NF-κB signaling, which is involved in inflammation and immune response. This may contribute to the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. Another advantage is its anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of inflammation and neurodegeneration. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole. One area of interest is the development of analogs with improved solubility and potency. Another area is the exploration of its potential applications in combination therapy with other anticancer agents. Additionally, more research is needed to fully understand the mechanisms of action and physiological effects of this compound, which could lead to the development of new therapeutic strategies for cancer, inflammation, and neurodegeneration.
合成法
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole can be synthesized using various methods. One of the most common methods involves the reaction of 2-mercaptobenzoxazole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the mercapto group with the benzylsulfonyl group, followed by cyclization to form the benzoxazole ring. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy is similar.
科学的研究の応用
2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Other potential applications include the treatment of inflammation, neurodegenerative diseases, and infectious diseases.
特性
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-6-2-1-3-7-13)11-10-21-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDMPXFBBTXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

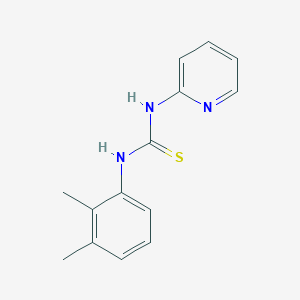
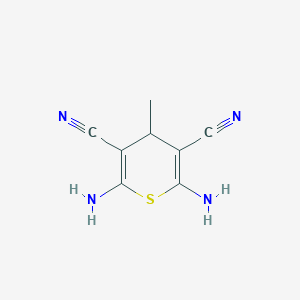
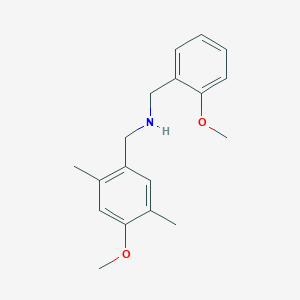
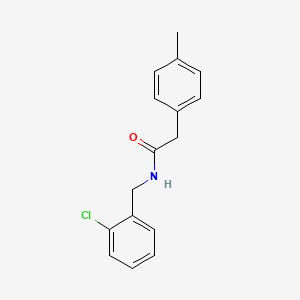

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)



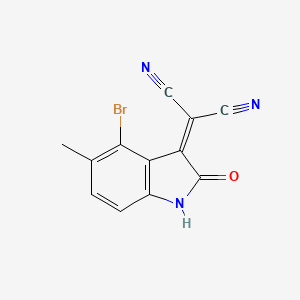
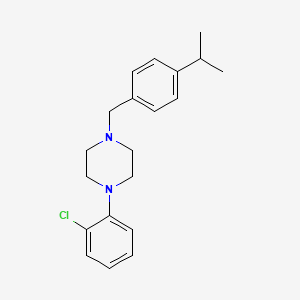
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
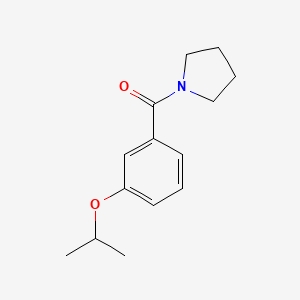
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)